(2R,3R)-2-methyloxane-3-carboxylic acid
Description
(2R,3R)-2-Methyloxane-3-carboxylic acid is a chiral bicyclic compound featuring a six-membered oxane (tetrahydropyran) ring substituted with a methyl group at position 2 and a carboxylic acid group at position 3.
Properties
IUPAC Name |
(2R,3R)-2-methyloxane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-6(7(8)9)3-2-4-10-5/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLJYPBOFYNZTP-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-methyloxane-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method includes the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials. The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-methyloxane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydrogen atoms on the tetrahydropyran ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds. Substitution reactions can result in a variety of substituted tetrahydropyran derivatives.
Scientific Research Applications
(2R,3R)-2-methyloxane-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of (2R,3R)-2-methyloxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine-3-Carboxylic Acid Derivatives
Examples :
Structural Differences :
- Ring System : Pyrrolidine (5-membered nitrogen-containing ring) vs. oxane (6-membered oxygen-containing ring).
- Substituents : Aromatic groups (e.g., dimethoxyphenyl, o-tolyl) and alkyl chains (e.g., ethyl) are attached to the pyrrolidine core, unlike the methyl group in the target compound.
Stereochemical Impact :
Tetrahydrofuran/Furan-3-Carboxylic Acid Derivatives
Examples :
Structural Differences :
- Ring System : Tetrahydrofuran (5-membered oxygen-containing ring) vs. oxane.
- Substituents : Bulkier groups (e.g., octyl, allyl) and additional functional groups (e.g., methylene, oxo) are present.
Stereochemical Impact :
Physical Properties :
Cyclohexene and Quinoline Carboxylic Acid Derivatives
Examples :
Structural Differences :
- Ring System: Aromatic quinoline or cyclohexene rings vs. non-aromatic oxane.
- Substituents : Halogens (e.g., Cl, I) or hydroxyl groups are present in cyclohexene derivatives.
Data Table: Key Comparisons
Biological Activity
Overview
(2R,3R)-2-methyloxane-3-carboxylic acid is a chiral compound recognized for its unique structural features and biological significance. This compound contains a tetrahydropyran ring, which is substituted with a methyl group and a carboxylic acid group. Its stereochemistry, indicated by the (2R,3R) configuration, is crucial for its biological interactions and potential applications in various fields, including medicinal chemistry and enzyme studies.
The compound's molecular formula is CHO, and it exhibits properties typical of carboxylic acids. The presence of the chiral center allows it to participate in stereospecific reactions, which are essential in biological systems.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. Its specific stereochemistry enables it to fit into active sites of enzymes, influencing biochemical pathways. Research indicates that the compound can act as a substrate in various enzymatic reactions, which may lead to the development of selective inhibitors or activators for therapeutic purposes.
Biological Applications
- Enzyme Mechanisms : The compound is utilized in studies that explore enzyme mechanisms, particularly those involving chiral substrates.
- Pharmaceutical Development : It serves as a precursor in the synthesis of pharmaceutical compounds, potentially leading to new drug discoveries.
- Biochemical Assays : Employed as a substrate in biochemical assays to investigate metabolic pathways.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Study on Enzyme Inhibition : A research study demonstrated that derivatives of this compound could inhibit specific enzymes involved in lipid metabolism, suggesting its role in managing cholesterol levels .
- Synthesis of Bioactive Compounds : Researchers have reported the successful synthesis of bioactive derivatives from this compound that exhibit antimicrobial properties .
- Chiral Building Block : Its utility as a chiral building block has been confirmed in multiple synthetic routes aimed at creating complex organic molecules with specific biological activities .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| (2R,3R)-Tartaric Acid | Dicarboxylic Acid | Used in asymmetric synthesis and as a stabilizer |
| (2R,3S)-3-Hydroxypipecolic Acid | Tetrahydropyran | Exhibits neuroprotective effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
